molecular formula C11H6BrClN2O2 B13861671 2-(4-Bromophenyl)-6-chloropyrimidine-4-carboxylic acid

2-(4-Bromophenyl)-6-chloropyrimidine-4-carboxylic acid

Cat. No.: B13861671
M. Wt: 313.53 g/mol
InChI Key: LZXFWXOFFCDBBQ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-6-chloropyrimidine-4-carboxylic acid is a heterocyclic organic compound that contains both bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-6-chloropyrimidine-4-carboxylic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance . The process generally involves the reaction of a brominated phenyl compound with a chloropyrimidine derivative in the presence of a palladium catalyst and a boron reagent .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-6-chloropyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, potentially altering its reactivity and stability.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

2-(4-Bromophenyl)-6-chloropyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-6-chloropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or bind to receptors, disrupting normal cellular processes and leading to antimicrobial or anticancer effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-6-chloropyrimidine-4-carboxylic acid is unique due to its specific combination of bromine and chlorine atoms within a pyrimidine ring. This structure provides distinct electronic and steric properties, making it valuable for specialized applications in medicinal chemistry and material science .

Properties

Molecular Formula

C11H6BrClN2O2

Molecular Weight

313.53 g/mol

IUPAC Name

2-(4-bromophenyl)-6-chloropyrimidine-4-carboxylic acid

InChI

InChI=1S/C11H6BrClN2O2/c12-7-3-1-6(2-4-7)10-14-8(11(16)17)5-9(13)15-10/h1-5H,(H,16,17)

InChI Key

LZXFWXOFFCDBBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CC(=N2)Cl)C(=O)O)Br

Origin of Product

United States

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